molecular formula C10H17N3O B14870038 N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B14870038
M. Wt: 195.26 g/mol
InChI Key: NAAXVAZXRWNMRX-UHFFFAOYSA-N
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Description

N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a chemical compound with a complex structure that includes a pyrazole ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a tetrahydropyran derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
  • N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Uniqueness

N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of both a pyrazole ring and a tetrahydropyran ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-methyl-1-[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-11-6-9-7-12-13-10(9)8-2-4-14-5-3-8/h7-8,11H,2-6H2,1H3,(H,12,13)

InChI Key

NAAXVAZXRWNMRX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(NN=C1)C2CCOCC2

Origin of Product

United States

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